molecular formula C15H13ClFNO B5184344 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide

Cat. No.: B5184344
M. Wt: 277.72 g/mol
InChI Key: NQGZABRRSOZILW-UHFFFAOYSA-N
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Description

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, an ethylphenyl group, and a fluorobenzamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with 3-ethylphenylamine in the presence of a base such as triethylamine to yield the desired product. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chlorophenyl)acetamide
  • 2-chloro-N-(3-phenylpropyl)acetamide
  • 2-chloro-N-(3-cyanophenyl)acetamide

Uniqueness

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide is unique due to the presence of both a chloro and a fluorobenzamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

2-chloro-N-(3-ethylphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-2-10-4-3-5-12(8-10)18-15(19)13-7-6-11(17)9-14(13)16/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGZABRRSOZILW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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